molecular formula C19H30N2O3S B4480908 N-[1-(2,4-DIMETHYLPHENYL)-2-METHYLPROPYL]-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE

N-[1-(2,4-DIMETHYLPHENYL)-2-METHYLPROPYL]-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4480908
M. Wt: 366.5 g/mol
InChI Key: OSEMNYMMMSHQBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2,4-DIMETHYLPHENYL)-2-METHYLPROPYL]-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure, which contributes to its diverse reactivity and functionality.

Preparation Methods

The synthesis of N-[1-(2,4-DIMETHYLPHENYL)-2-METHYLPROPYL]-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves several steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 2,4-dimethylphenyl derivatives with appropriate reagents under controlled conditions. Industrial production methods often involve the use of advanced techniques such as Suzuki–Miyaura coupling, which is known for its efficiency in forming carbon-carbon bonds under mild conditions .

Chemical Reactions Analysis

N-[1-(2,4-DIMETHYLPHENYL)-2-METHYLPROPYL]-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying molecular interactions and pathways. In medicine, it has potential therapeutic applications due to its ability to interact with specific molecular targets. Industrially, it is used in the production of various materials and chemicals .

Mechanism of Action

The mechanism of action of N-[1-(2,4-DIMETHYLPHENYL)-2-METHYLPROPYL]-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as receptors and enzymes. It exerts its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

N-[1-(2,4-DIMETHYLPHENYL)-2-METHYLPROPYL]-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can be compared with similar compounds such as N-(2,4-Dimethylphenyl)-N’-methylformamidine and 2,4-dimethylformanilide. These compounds share structural similarities but differ in their reactivity and applications. The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical properties .

Properties

IUPAC Name

N-[1-(2,4-dimethylphenyl)-2-methylpropyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3S/c1-13(2)18(17-7-6-14(3)12-15(17)4)20-19(22)16-8-10-21(11-9-16)25(5,23)24/h6-7,12-13,16,18H,8-11H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEMNYMMMSHQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C(C)C)NC(=O)C2CCN(CC2)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(2,4-DIMETHYLPHENYL)-2-METHYLPROPYL]-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE
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N-[1-(2,4-DIMETHYLPHENYL)-2-METHYLPROPYL]-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE
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N-[1-(2,4-DIMETHYLPHENYL)-2-METHYLPROPYL]-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE
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N-[1-(2,4-DIMETHYLPHENYL)-2-METHYLPROPYL]-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE
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N-[1-(2,4-DIMETHYLPHENYL)-2-METHYLPROPYL]-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE
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N-[1-(2,4-DIMETHYLPHENYL)-2-METHYLPROPYL]-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE

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